Angiogenin (108-123) is a 16-amino-acid synthetic peptide (sequence: ENGLPVHLDQSIFRRP) derived from the carboxy-terminal region of human angiogenin (ANG). In procurement and assay design contexts, it is primarily sourced as a targeted, competitive inhibitor of the full-length angiogenin protein. Unlike the parent 14-kDa protein—which is a potent inducer of neovascularization and possesses distinct ribonucleolytic activity—this specific C-terminal fragment binds to the active site region without triggering the pro-angiogenic cascade [1]. It is highly valued in biochemical assays, structural biology, and oncology research workflows for its ability to selectively suppress ANG-mediated tRNA degradation and inhibit endothelial cell proliferation, offering a stable, cost-effective, and highly processable alternative to complex monoclonal antibodies or full-length protein knockdowns.
Substituting Angiogenin (108-123) with other angiogenin fragments—such as N-terminal peptides (e.g., Ang 1-21) or shorter C-terminal truncations (e.g., Ang 108-121)—fundamentally compromises experimental integrity and inhibitor efficacy. N-terminal fragments fail to exert any competitive inhibitory effects on the parent protein's enzymatic or biological activities [1]. Furthermore, while shorter sequences like Ang(108-121) only transiently abolish ANG-induced inhibition of cell-free protein synthesis, the exact 108-123 sequence provides stable, concentration-dependent inhibition of tRNA degradation. Procurement of the precise 16-mer is therefore non-negotiable for assays requiring sustained, quantifiable suppression of angiogenin's ribonucleolytic and angiogenic functions.
Angiogenin (108-123) functions as a direct competitive inhibitor of the parent protein's ribonucleolytic activity. When evaluated using transfer RNA (tRNA) as a substrate, the 108-123 peptide demonstrates an apparent inhibition constant (Ki) of 278 µM. In stark contrast, N-terminal angiogenin peptides fail to exhibit any measurable inhibitory effect on tRNA degradation [1]. This specific C-terminal sequence is therefore uniquely suited for assays requiring targeted suppression of angiogenin's enzymatic function.
| Evidence Dimension | Inhibition constant (Ki) against ANG RNase activity |
| Target Compound Data | Ki = 278 µM |
| Comparator Or Baseline | N-terminal angiogenin peptides (No inhibitory effect) |
| Quantified Difference | Absolute difference in inhibitory capacity (278 µM vs. inactive) |
| Conditions | tRNA substrate degradation assay |
Procurement of this specific C-terminal fragment is critical for researchers needing a validated, small-molecule competitive inhibitor of angiogenin, as N-terminal analogs are completely inactive.
While full-length human angiogenin is a potent driver of blood vessel formation, the Angiogenin (108-123) fragment acts as a potent antagonist in biological systems. In the standard chick chorioallantoic membrane (CAM) assay, the application of Angiogenin (108-123) significantly decreases the neovascularization normally elicited by the full-length protein [1]. Shorter fragments, such as Ang(108-121), only provide transient effects in cell-free systems, making the full 108-123 sequence the required standard for sustained anti-angiogenic efficacy.
| Evidence Dimension | Anti-angiogenic efficacy |
| Target Compound Data | Significant, sustained decrease in elicited neovascularization |
| Comparator Or Baseline | Full-length Angiogenin (Potent induction of neovascularization) / Ang(108-121) (Transient effects only) |
| Quantified Difference | Sustained functional antagonism vs. baseline induction |
| Conditions | Chick chorioallantoic membrane (CAM) assay |
Buyers developing anti-cancer therapeutics or studying tumor microenvironments must select the 108-123 sequence to reliably block angiogenin-induced blood vessel formation in vivo.
Angiogenin (108-123) is highly processable in protein engineering workflows, specifically in the formation of noncovalent hybrid enzymes. It binds to the inactive bovine RNase A fragment, RNase(1-118), with a dissociation constant (Kd) of 25 µM, successfully restoring catalytic activity toward conventional RNase substrates. This establishes a critical baseline for structural modification; for instance, substituting Leu-115 with phenylalanine in this sequence increases the restored catalytic activity up to 100-fold [1].
| Evidence Dimension | Dissociation constant (Kd) and restored catalytic activity |
| Target Compound Data | Kd = 25 µM (baseline activity restored) |
| Comparator Or Baseline | Leu-115-Phe substituted analog (Up to 100-fold higher activity) |
| Quantified Difference | 100-fold tunable activity range based on the 108-123 native scaffold |
| Conditions | Noncovalent complex formation with RNase(1-118) |
This provides structural biologists with a precise, quantifiable binding baseline (Kd = 25 µM) when procuring the native peptide as a scaffold for engineering high-affinity ribonuclease hybrids.
Because Angiogenin (108-123) reliably decreases neovascularization in CAM assays and competitively inhibits the parent protein's RNase activity (Ki = 278 µM), it is the preferred starting material for designing peptide-based anti-angiogenic drugs targeting tumor vascularization [1].
For laboratories studying the angiogenin signaling cascade, procuring the exact 108-123 sequence is strictly required to establish a stable, concentration-dependent blockade of tRNA degradation, ensuring that N-terminal or truncated off-target effects do not confound the assay [1].
The peptide's established ability to form noncovalent complexes with RNase(1-118) (Kd = 25 µM) makes it an ideal, processable scaffold for structural biologists aiming to engineer novel ribonuclease hybrids or study the specific catalytic contributions of the His-114 residue [2].